molecular formula C10H14Cl2N2 B3029160 1-(2-Chlorophenyl)piperazine hydrochloride CAS No. 55974-33-9

1-(2-Chlorophenyl)piperazine hydrochloride

Cat. No.: B3029160
CAS No.: 55974-33-9
M. Wt: 233.13 g/mol
InChI Key: GUTWDZXWTKMXPI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine hydrochloride is an organic compound with the chemical formula C10H13ClN2 · HCl. It is a white crystalline solid, soluble in water and some organic solvents. This compound is commonly used in medicine as a sedative and antipsychotic agent due to its effects on the central nervous system, where it regulates neurotransmitter activity to alleviate symptoms of mental disorders .

Chemical Reactions Analysis

1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenated benzene derivatives. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. By binding to these receptors, it modulates the release and uptake of neurotransmitters, thereby exerting its sedative and antipsychotic effects . The compound’s molecular targets include serotonin receptors (5-HT receptors) and pathways involved in neurotransmitter regulation.

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperazine hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and therapeutic applications.

Properties

CAS No.

55974-33-9

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

1-(2-chlorophenyl)piperazine;hydron;chloride

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H

InChI Key

GUTWDZXWTKMXPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.Cl

Canonical SMILES

[H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-]

Related CAS

76835-05-7
41202-32-8

Origin of Product

United States

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